molecular formula C15H15ClN2O3 B2758184 N-(3-chloro-2-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034527-43-8

N-(3-chloro-2-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2758184
CAS No.: 2034527-43-8
M. Wt: 306.75
InChI Key: JWFFSVKXTLGMNN-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic chemical compound featuring a 1,6-dihydropyridine core, a common scaffold in medicinal chemistry with a wide range of investigated biological activities . The structure incorporates a 4-methoxy group and an N-methyl on the dihydropyridinone ring, which is linked via a carboxamide bridge to a 3-chloro-2-methylaniline moiety. This specific molecular architecture is of significant interest in the design and development of novel bioactive molecules. While the precise mechanism of action for this exact compound requires further investigation, derivatives of the 1,6-dihydropyridine and dihydropyrimidine family have been extensively studied for their potential as anticancer agents , antimicrobials , and antivirals . The presence of the carboxamide group is a key feature, as it often contributes to binding with biological targets through hydrogen bonding . Researchers may utilize this compound as a key intermediate or building block in organic synthesis, or as a candidate for high-throughput screening in drug discovery campaigns aimed at oncology, infectious diseases, and other therapeutic areas. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-9-11(16)5-4-6-12(9)17-15(20)10-8-18(2)14(19)7-13(10)21-3/h4-8H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFFSVKXTLGMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CN(C(=O)C=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with a molecular formula of C15H15ClN2O3 and a molecular weight of 306.75 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Structural Characteristics

The structure of this compound features a dihydropyridine core, which is known for its diverse biological activities. The presence of the chloro and methoxy substituents adds to its chemical complexity and may influence its interaction with biological targets.

Table 1: Structural Details

PropertyValue
IUPAC NameN-(3-chloro-2-methylphenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide
Molecular FormulaC15H15ClN2O3
Molecular Weight306.75 g/mol
CAS Number2034527-43-8

The specific biological targets of this compound remain largely unknown. However, based on its structural similarities to other pharmacologically active compounds, it is hypothesized that it may interact with various cellular components through non-covalent interactions such as hydrogen bonding and hydrophobic effects.

Pharmacokinetics

Pharmacokinetic properties are crucial for understanding the bioavailability and therapeutic potential of this compound. Factors such as molecular size, polarity, and the presence of functional groups influence its absorption and distribution in biological systems. The carboxamide group may enhance solubility and permeability across cell membranes.

Case Studies and Research Findings

Recent studies have explored the biological efficacy of similar compounds within the dihydropyridine class. For instance, derivatives have shown promise in modulating enzyme activity and interacting with G-protein coupled receptors (GPCRs), which are pivotal in various signaling pathways .

Table 2: Comparative Biological Activities

CompoundActivity TypeReference
Dihydropyridine Derivative ACalcium channel modulation
Dihydropyridine Derivative BInhibition of protein kinases
N-(3-chloro-2-methylphenyl)...Unknown (potential multi-target)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related derivatives are critical to understanding its unique properties. Below is a detailed analysis of key analogs:

N-(3-chloro-2-methylphenyl)quinoxalin-2-carboxamide (4i)

  • Structure: Replaces the dihydropyridine ring with a quinoxaline core.
  • Pharmacology : Demonstrates potent 5-HT3 receptor antagonism, with demonstrated antidepressant and anti-anxiety effects in rodent models.

N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (BK59151)

  • Structure : Differs in the aromatic substituent (2-chlorophenyl vs. 3-chloro-2-methylphenyl).
  • Physicochemical Properties :
    • Molecular Formula: C₁₄H₁₃ClN₂O₃
    • Molecular Weight: 292.72 g/mol

N-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

  • Structure : Substitutes the chloro-methylphenyl group with a bulky fluorenyl moiety.
  • Key Difference : The fluorenyl group increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

N-{4-fluoro-5-[2-(morpholin-4-yl)pyrimidin-5-yl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl}-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide

  • Structure : Incorporates a trifluoromethyl group and a morpholinyl-pyrimidine substituent.

Comparative Data Table

Compound Name Core Structure Aromatic Substituent Molecular Weight (g/mol) Key Pharmacological Feature
N-(3-chloro-2-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide Dihydropyridine 3-chloro-2-methylphenyl Not reported Hypothesized 5-HT3 modulation
N-(3-chloro-2-methylphenyl)quinoxalin-2-carboxamide (4i) Quinoxaline 3-chloro-2-methylphenyl Not reported 5-HT3 antagonism, antidepressant
N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (BK59151) Dihydropyridine 2-chlorophenyl 292.72 Improved solubility
N-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide Dihydropyridine 9H-fluoren-2-yl Not reported Enhanced lipophilicity
N-{...}-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide (Enamine Ltd compound) Dihydropyridine Complex aryl-piperazine-morpholine 440.93 Kinase inhibition, metabolic stability

Research Findings and Implications

Substituent Position Effects : The 3-chloro-2-methylphenyl group in the target compound likely improves receptor selectivity compared to the 2-chlorophenyl analog (BK59151) due to steric and electronic modulation .

Core Structure Impact: The dihydropyridine core may offer redox versatility (via the keto-enol tautomerism) absent in quinoxaline-based analogs, influencing metabolic pathways .

Lipophilicity vs. Solubility : Fluorenyl and trifluoromethyl substituents highlight a trade-off between membrane permeability and aqueous solubility, critical for CNS-targeted therapeutics .

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